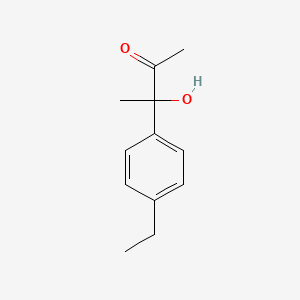
2-(2,3,4-Tribromophenoxy)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3,4-Tribromophenoxy)ethan-1-ol is an organic compound characterized by the presence of three bromine atoms attached to a phenoxy group, which is further connected to an ethan-1-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,4-Tribromophenoxy)ethan-1-ol typically involves the bromination of phenoxyethanol. The process begins with the reaction of phenoxyethanol with bromine in the presence of a suitable catalyst. The reaction conditions, such as temperature and solvent, are carefully controlled to ensure selective bromination at the 2, 3, and 4 positions of the phenoxy ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yield and purity. The bromination reaction is typically carried out in large reactors with continuous monitoring of reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,3,4-Tribromophenoxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atoms can be reduced to form the corresponding phenoxyethanol derivative.
Substitution: The bromine atoms can be substituted with other functional groups, such as amino or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or alkyl halides.
Major Products Formed
Oxidation: Formation of 2-(2,3,4-Tribromophenoxy)acetaldehyde or 2-(2,3,4-Tribromophenoxy)acetic acid.
Reduction: Formation of 2-(2,3,4-Dibromophenoxy)ethan-1-ol.
Substitution: Formation of various substituted phenoxyethanol derivatives.
Aplicaciones Científicas De Investigación
2-(2,3,4-Tribromophenoxy)ethan-1-ol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of flame retardants and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2,3,4-Tribromophenoxy)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with target molecules. This interaction can lead to the modulation of biological pathways and the exertion of therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,4,6-Tribromophenoxy)ethan-1-ol
- 2-(2,3,5-Tribromophenoxy)ethan-1-ol
- 2-(2,3,4-Trichlorophenoxy)ethan-1-ol
Uniqueness
2-(2,3,4-Tribromophenoxy)ethan-1-ol is unique due to the specific positioning of the bromine atoms, which influences its chemical reactivity and biological activity
Propiedades
Número CAS |
63713-71-3 |
|---|---|
Fórmula molecular |
C8H7Br3O2 |
Peso molecular |
374.85 g/mol |
Nombre IUPAC |
2-(2,3,4-tribromophenoxy)ethanol |
InChI |
InChI=1S/C8H7Br3O2/c9-5-1-2-6(13-4-3-12)8(11)7(5)10/h1-2,12H,3-4H2 |
Clave InChI |
QKSIFAIGANXLKQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1OCCO)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-{[(2S)-4-Carboxylato-1-methoxy-1-oxobutan-2-yl]amino}-2-oxoethyl)benzene](/img/structure/B14492606.png)

![[2-(2-{Phenyl[(E)-(quinolin-8-yl)diazenyl]methylidene}hydrazinyl)phenoxy]acetic acid](/img/structure/B14492621.png)
![1,1-Dibromospiro[2.2]pentane](/img/structure/B14492628.png)

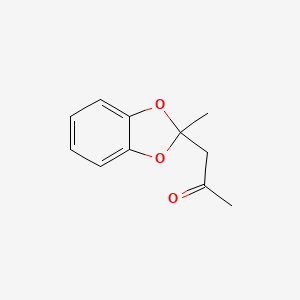
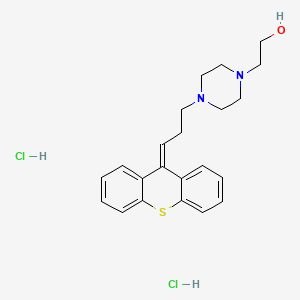
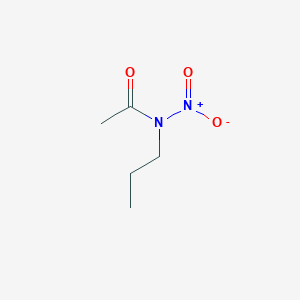
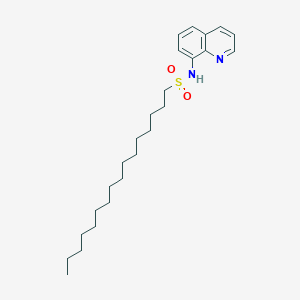
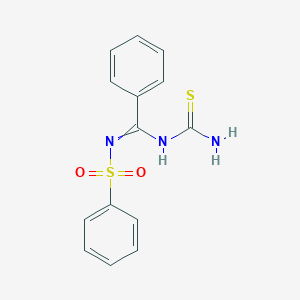
![(3R)-3-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14492665.png)

